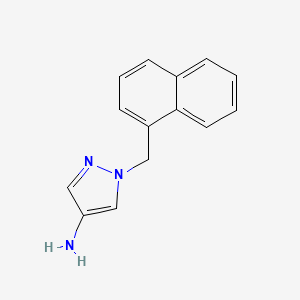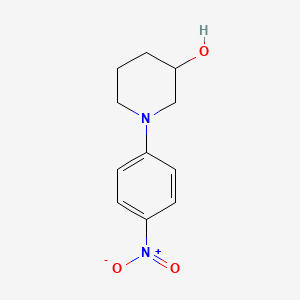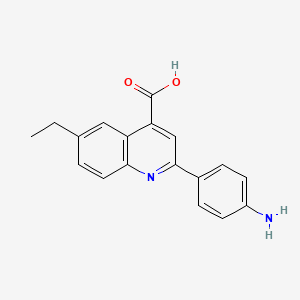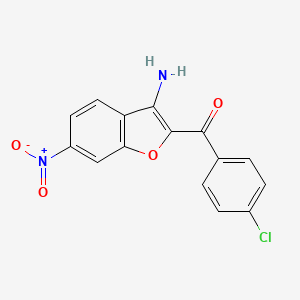
1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)-1H-pyrazol-4-amine (1-NMPy) is a synthetic heterocyclic compound and a member of the pyrazol-4-amine family. It is a colorless, crystalline solid with a molecular weight of 179.2 g/mol. 1-NMPy has a wide range of applications in the field of chemistry, including as a reagent in organic synthesis, as a catalyst for organic reactions, and as a ligand for metal complexes. 1-NMPy has also been studied for its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Synthesis and σ(1) Receptor Antagonism : A series of 1-arylpyrazoles, including derivatives of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine, were synthesized and evaluated for their σ(1) receptor antagonistic properties. These compounds demonstrated potent activity in vitro and selectivity for σ(1)R over σ(2)R. One notable compound, S1RA (E-52862), showed high activity in neurogenic pain models, making it a clinical candidate (Díaz et al., 2012).
Antimicrobial Screening
- Antifungal and Antibacterial Screening : A study synthesized a series of 4-(substituted-anilinomethyl-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives and tested them for antifungal and antibacterial activities. Some compounds exhibited considerable antifungal activity but poor antibacterial activity against various strains (Goel et al., 2014).
Cytotoxicity Studies
- Cytotoxic Effects in Cancer Cell Lines : New oxime ester derivatives with a pyrazole ring, including 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives, were synthesized and evaluated for their cytotoxic effects on mouse fibroblast and human neuroblastoma cell lines. These compounds showed selective toxicity to neuroblastoma cells without affecting healthy mouse fibroblast cells (Karakurt et al., 2021).
Fluorescent Chemosensor Development
- Fluorescent Chemosensor for Al3+ Ions : A study focused on the synthesis of 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP), a derivative of this compound, which acted as a fluorescent chemosensor for selective and sensitive detection of Al3+ ions (Asiri et al., 2018).
Toxicity and Antioxidant Activity
- Toxicity and Antioxidant Activity Assessment : Pyrazoline analogues were synthesized and assessed for toxicity and antioxidant activity. Compounds like 3-(4-methoxyphenyl)-5-naphthalene-1-yl-1-phenyl-4,5-dihydro-pyrazole demonstrated high antioxidant activity, providing insights into their potential therapeutic applications (Jasril et al., 2019).
Mecanismo De Acción
Target of Action
A related compound, n-(naphthalen-1-yl) phenazine-1-carboxamide (nnpcn), has been studied for its inhibitory effects on rhizoctonia solani
Mode of Action
solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . This suggests that 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine may interact with its targets in a way that disrupts normal cellular structures and functions.
Biochemical Pathways
The related compound nnpcn was found to affect several metabolic pathways, including cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding
Result of Action
solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-13-8-16-17(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-8,10H,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWNMQLKBLTLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260709 |
Source


|
| Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
512810-08-1 |
Source


|
| Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)



![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)


